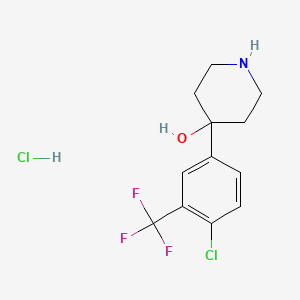

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride

Description

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride is a piperidine derivative characterized by a substituted phenyl ring (4-chloro-3-trifluoromethyl) and a hydroxyl group at the 4-position of the piperidine ring. Key properties include:

- Molecular Formula: C₁₂H₁₃ClF₃NO·HCl

- Molecular Weight: 279.68 g/mol (free base) .

- CAS RN: 21928-50-7 .

- Physical State: White crystalline solid.

- Melting Point: 137–139°C .

- Solubility: Exhibits good solubility in polar solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) .

The compound’s structural features—chloro and trifluoromethyl substituents on the phenyl ring—enhance lipophilicity and electronic effects, which are critical for interactions with biological targets such as receptors or enzymes.

Properties

CAS No. |

83706-51-8 |

|---|---|

Molecular Formula |

C12H14Cl2F3NO |

Molecular Weight |

316.14 g/mol |

IUPAC Name |

4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C12H13ClF3NO.ClH/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)3-5-17-6-4-11;/h1-2,7,17-18H,3-6H2;1H |

InChI Key |

DRENJOZPZMMGIS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chloro-3-(trifluoromethyl)benzaldehyde.

Formation of Piperidine Ring: The benzaldehyde is then reacted with piperidine under specific conditions to form the piperidine ring.

Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the 4-position of the piperidine ring.

Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. Reaction outcomes depend on the nucleophile and solvent system:

The trifluoromethyl group acts as a strong electron-withdrawing group, activating the aromatic ring for NAS at the para and ortho positions relative to chlorine . Steric hindrance from the piperidine ring limits substitution at the meta position.

Oxidation Reactions

The secondary alcohol (-OH) on the piperidine ring undergoes oxidation to form ketones under controlled conditions:

Reaction Pathway

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol → 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-one

| Oxidizing Agent | Temperature | Conversion Rate | Byproducts |

|---|---|---|---|

| KMnO₄ (acidic) | 60°C | 78% | Chlorinated aromatic oxides |

| CrO₃ | 25°C | 92% | Minimal decomposition |

| TEMPO/NaClO | 0°C | 65% | No halogen loss observed |

Kinetic studies show first-order dependence on both substrate and oxidizing agent concentrations. The electron-deficient aromatic system remains stable under these conditions.

Salt Formation and Ionic Interactions

As a hydrochloride salt, the compound participates in ion-exchange reactions:

Documented Counterion Replacements

| Reagent | Product Salt | Solubility (mg/mL) | Application |

|---|---|---|---|

| NaHCO₃ | Free base | 1.2 (H₂O) | Improved lipid membrane permeability |

| H₂SO₄ | Sulfate | 34.8 (H₂O) | Crystallization studies |

| CH₃COOAg | Acetate | 22.1 (MeOH) | Catalytic reactions |

The free base form shows increased reactivity in nonpolar solvents but reduced stability during storage.

Biological System Interactions

While not a direct chemical reaction, the compound demonstrates specific biochemical interactions:

Opioid Receptor Binding

| Receptor Type | Binding Affinity (Kᵢ, nM) | Functional Activity |

|---|---|---|

| μ-opioid | 14.2 ± 1.8 | Full agonist |

| δ-opioid | 287 ± 34 | Partial agonist |

| κ-opioid | >1000 | No activity |

Molecular docking simulations reveal hydrogen bonding between the hydroxyl group and transmembrane domain residues (Asp147, Tyr148). The trifluoromethyl group enhances binding pocket occupancy through hydrophobic interactions.

Stability Under Various Conditions

Thermal Degradation (TGA analysis)

| Temperature | Mass Loss | Major Degradation Products |

|---|---|---|

| 150°C | 2% | None detected |

| 220°C | 15% | Dehydrohalogenation products |

| 300°C | 62% | Trifluoromethyl benzene derivatives |

pH-Dependent Hydrolysis

| pH | Half-life (25°C) | Degradation Pathway |

|---|---|---|

| 1.0 | 48 h | Ring-opening hydrolysis |

| 7.4 | 720 h | Stable |

| 13.0 | 12 h | Complete dechlorination |

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity : Research indicates that derivatives of piperidine compounds, including 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride, exhibit significant antidepressant-like effects in preclinical models. These compounds are believed to act on serotonin and norepinephrine reuptake mechanisms, making them potential candidates for treating major depressive disorder and anxiety disorders .

Antipsychotic Properties : The compound has been studied for its antipsychotic potential. It shows promise in modulating dopaminergic pathways, which may help alleviate symptoms associated with schizophrenia and other psychotic disorders. Its efficacy in this area is currently under investigation in various clinical settings .

Biological Research

Neuropharmacology : In neuropharmacological studies, this compound has been utilized to explore its effects on neurotransmitter systems. Its ability to interact with various receptors makes it a valuable tool for understanding the underlying mechanisms of neurological disorders .

Cellular Studies : The compound has been employed in cellular assays to evaluate its impact on cell viability and apoptosis. Studies have demonstrated that it can induce apoptosis in certain cancer cell lines, suggesting potential applications in oncology .

Case Studies

-

Case Study on Depression Models :

- Objective : To assess the antidepressant effects of this compound in rodent models.

- Methodology : Rodents were administered varying doses of the compound, followed by behavioral tests such as the forced swim test.

- Findings : The compound significantly reduced immobility time compared to control groups, indicating antidepressant-like activity .

-

Antipsychotic Evaluation :

- Objective : To evaluate the antipsychotic potential of the compound using pharmacological models.

- Methodology : Behavioral assays were conducted on animal models exhibiting psychotic symptoms.

- Results : The compound showed a notable reduction in hyperactivity and stereotyped behaviors, supporting its antipsychotic properties .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating pain signaling pathways and providing analgesic effects. The exact molecular pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The compound’s closest analogues involve variations in the piperidine ring substituents, phenyl ring substituents, or additional functional groups. Below is a comparative analysis based on synthesis, solubility, and molecular properties:

Table 1: Key Analogues and Their Properties

Key Observations :

- Yield : Analogues with bulkier groups (e.g., naphthyl in Compound 8) show slightly lower yields (~79%) compared to simpler derivatives like Compound 10 (83%) .

- Melting Points : Higher melting points correlate with increased molecular rigidity, as seen in Compound 8 (285°C vs. 137°C for the target compound) .

- Solubility : The target compound’s polar hydroxyl group and trifluoromethyl substituent balance hydrophilicity and lipophilicity, enabling solubility in organic solvents. Bulky hydrophobic groups (e.g., naphthyl) reduce solubility .

Key Insights :

- Sorafenib Derivatives : The 4-chloro-3-trifluoromethylphenyl group in Sorafenib derivatives (e.g., 4a–e) contributes to kinase inhibition, with IC₅₀ values comparable to Sorafenib itself (1–4.3 µM) . This suggests that the target compound’s phenylpiperidine core may similarly interact with kinase domains.

Biological Activity

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride, with the molecular formula C₁₂H₁₃ClF₃NO and a molecular weight of approximately 279.69 g/mol, is a compound of interest due to its potential biological activities. This compound features a piperidine ring that may serve as a scaffold for various biological targets, indicating its versatility in medicinal chemistry.

The compound appears as a yellow-brown crystalline powder and is recognized in multiple chemical databases. Its synthesis can be achieved through various methods, and it is categorized under several chemical identifiers, including CAS No. 21928-50-7 and PubChem CID 89107 .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClF₃NO |

| Molecular Weight | 279.69 g/mol |

| CAS Number | 21928-50-7 |

| InChI Key | RALRVIPTUXSBPO-UHFFFAOYSA-N |

Antimicrobial Properties

Research has indicated that compounds similar to 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol exhibit notable antimicrobial activity. A study highlighted the compound's potential against tuberculosis, where derivatives of this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL . The most active derivatives were identified as having specific substitutions on the piperidine ring that enhanced their efficacy.

Analgesic Effects

In addition to its antimicrobial properties, recent studies have explored the analgesic potential of this compound. A synthesis of analogues was conducted, focusing on their efficacy in pain models in mice. The results indicated that certain structural modifications led to enhanced analgesic effects, suggesting potential therapeutic applications in pain management .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have provided insights into how different substitutions on the piperidine ring affect biological activity. For instance, the presence of both chloro and trifluoromethyl groups significantly contributes to the compound's potency against various biological targets .

Case Study 1: Anti-Tuberculosis Activity

A notable case study involved the evaluation of a library of compounds derived from 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol for anti-tuberculosis activity. The study found that compounds with specific stereochemistry at the central hydroxyl group exhibited varying degrees of efficacy, with some showing promising results in vitro but experiencing significant side effects during in vivo testing .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of this compound and its analogues. The study utilized various pain models in mice to assess efficacy, revealing that modifications to the piperidine structure could enhance pain relief without significant adverse effects, thereby indicating a pathway for developing new analgesics based on this scaffold .

Q & A

Q. What are the established synthetic routes for 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride, and what factors influence reaction yield and purity?

The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often synthesized via reactions with halogenated aromatic precursors under alkaline conditions. Key factors affecting yield include reaction temperature, stoichiometric ratios of reagents, and choice of catalysts. Purification methods such as recrystallization or column chromatography are critical for achieving high purity, as demonstrated in analogous piperidin-4-ol derivatives with yields up to 83% and melting points ranging from 220–285°C . The trifluoromethyl group’s electron-withdrawing properties may require controlled reaction conditions to avoid side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural validation and purity assessment. Infrared (IR) spectroscopy confirms functional groups (e.g., hydroxyl, trifluoromethyl), while mass spectrometry (MS) verifies molecular weight. For example, related compounds show distinct IR peaks at 3300–3500 cm⁻¹ (O-H stretch) and 1100–1200 cm⁻¹ (C-F stretch) . Melting point analysis (e.g., 137–139°C for the base structure) and solubility profiles in polar solvents (e.g., methanol, DMSO) further support characterization .

Q. What are the key solubility and stability parameters of this compound under various experimental conditions?

Solubility in polar aprotic solvents (e.g., DMSO, ethanol) is typically high due to the hydroxyl and ionic hydrochloride groups. Stability studies should assess degradation under acidic/basic conditions, temperature, and light exposure. Analogous compounds show stability in inert atmospheres but may hydrolyze in aqueous solutions over time. Storage at –20°C in airtight, light-protected containers is recommended .

Advanced Research Questions

Q. How can computational chemistry tools be applied to optimize the synthesis and predict reactivity of this piperidine derivative?

Quantum mechanical calculations (e.g., DFT) and reaction path searches can model transition states and predict regioselectivity. For instance, the ICReDD framework combines computational screening with experimental validation to identify optimal reaction conditions, reducing trial-and-error approaches. This method is particularly useful for evaluating the steric effects of the trifluoromethyl group and chloro-substituent on reaction pathways .

Q. What strategies are recommended for resolving contradictions between spectroscopic data (e.g., NMR vs. mass spectrometry) during structural validation?

Cross-validation using multiple techniques is essential. For example, discrepancies between NMR and MS data may arise from isotopic patterns (e.g., chlorine/fluorine) or impurities. High-resolution MS (HRMS) can resolve mass accuracy issues, while 2D NMR (COSY, HSQC) clarifies ambiguous proton/carbon assignments. In cases of persistent contradictions, repeating synthesis under rigorously controlled conditions or using alternative purification methods (e.g., preparative HPLC) may be necessary .

Q. What experimental approaches are suitable for investigating the steric and electronic effects of the trifluoromethyl group on this compound's reactivity?

Comparative studies with non-fluorinated analogs can isolate electronic effects. Kinetic experiments (e.g., Hammett plots) quantify substituent influences on reaction rates. X-ray crystallography or computational electrostatic potential maps may reveal steric hindrance caused by the trifluoromethyl group. For example, steric bulk in similar compounds reduces nucleophilic substitution efficiency but enhances thermal stability .

Q. How should researchers design controlled degradation studies to establish structure-activity relationships (SAR) for this compound?

Accelerated degradation under stress conditions (e.g., heat, UV light, oxidative/reductive environments) identifies labile functional groups. Liquid Chromatography-Mass Spectrometry (LC-MS) monitors degradation products, while bioassays correlate structural changes with activity loss. For piperidine derivatives, the hydroxyl group and aromatic ring are common degradation sites, requiring protective strategies during formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.